molecular formula C4H11NO4S B8711907 N-(beta-hydroxyethyl)-2-aminoethanesulfonic acid

N-(beta-hydroxyethyl)-2-aminoethanesulfonic acid

Cat. No. B8711907
M. Wt: 169.20 g/mol
InChI Key: BVIXTPMSXQAQBG-UHFFFAOYSA-N
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Patent
US04029638

Procedure details

N-(β-hydroxyethyl)-2-aminoethanesulfonic acid, ##STR7## was prepared as follows: 2250 parts water was saturated with sulfur dioxide at 10° C. in a three-necked, round-bottom flask which was fitted with an electrical stirrer, thermometer, dropping funnel, and a gas inlet tube, 261 parts 1-aziridine-ethanol dissolved in 750 parts water was added via the dropping funnel while sulfur dioxide was bubbled into the flask and the temperature maintained at 10° C. After the addition was completed, the contents of the flask were concentrated to 600 parts and added to 3000 parts ethanol (F-30). The resulting solid was washed with 2000 parts ethanol, filtered, and dried to give 340 parts of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[N:4]1([CH2:7][CH2:8][OH:9])[CH2:6][CH2:5]1.[OH2:10]>>[OH:9][CH2:8][CH2:7][NH:4][CH2:5][CH2:6][S:1]([OH:10])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CC1)CCO
Name
Quantity
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Type
reactant
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Step Three
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Quantity
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Type
reactant
Smiles
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Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with an electrical stirrer
CUSTOM
Type
CUSTOM
Details
was bubbled into the flask
ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
the contents of the flask were concentrated to 600 parts
ADDITION
Type
ADDITION
Details
added to 3000 parts ethanol (F-30)
WASH
Type
WASH
Details
The resulting solid was washed with 2000 parts ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OCCNCCS(=O)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.